molecular formula C20H17N3O3S B2934183 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol CAS No. 868214-20-4

2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol

Cat. No. B2934183
CAS RN: 868214-20-4
M. Wt: 379.43
InChI Key: LBZHKMBOEKMDAK-UHFFFAOYSA-N
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Description

2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action for 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol involves binding to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its substrates. This results in downstream effects on cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its effects on CK2 activity, 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol has been shown to have anti-inflammatory effects in vitro. Specifically, it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide stimulation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol in lab experiments is its specificity for CK2 inhibition. This allows for more targeted investigation of the role of CK2 in cellular processes. However, one limitation is that the compound has not been extensively studied in vivo, so its effects on whole organisms are not well understood.

Future Directions

There are several potential future directions for research on 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol. One area of interest is investigating its potential as a therapeutic agent for cancer, given its ability to inhibit CK2 activity. Another potential direction is exploring its anti-inflammatory effects and potential applications in treating inflammatory diseases. Additionally, further studies on the compound's in vivo effects could provide valuable insights into its potential as a research tool and therapeutic agent.

Synthesis Methods

The synthesis method for 2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol involves the reaction of 2-hydroxyacetophenone with 3,4-dihydropyrazole-5-carboxylic acid hydrazide in the presence of benzenesulfonyl chloride and triethylamine. The reaction takes place in acetonitrile and is heated under reflux for several hours. The resulting product is then purified by column chromatography.

Scientific Research Applications

2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol has potential applications in scientific research as a tool compound for investigating protein kinase activity. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth and proliferation, DNA repair, and apoptosis. Inhibition of CK2 has been linked to anti-cancer effects, making this compound a potential therapeutic agent.

properties

IUPAC Name

2-[2-(benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c24-20-11-5-4-10-17(20)19-13-18(15-7-6-12-21-14-15)22-23(19)27(25,26)16-8-2-1-3-9-16/h1-12,14,19,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZHKMBOEKMDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol

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